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  • Product: 7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine
  • CAS: 1146081-30-2

Core Science & Biosynthesis

Foundational

Technical Guide: Biological Activity & Therapeutic Potential of 7-Trifluoromethyl-1,8-Naphthyridine Derivatives

The following technical guide provides an in-depth analysis of 7-Trifluoromethyl-1,8-naphthyridine derivatives, focusing on their synthesis, pharmacological profile, and experimental evaluation. Executive Summary The 1,8...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 7-Trifluoromethyl-1,8-naphthyridine derivatives, focusing on their synthesis, pharmacological profile, and experimental evaluation.

Executive Summary

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, historically validated by the antibiotic nalidixic acid. Recent advancements have focused on the 7-trifluoromethyl (7-CF₃) substitution to enhance metabolic stability, membrane permeability, and binding affinity. This guide analyzes the specific biological activities of these derivatives—primarily as antimicrobial resistance (AMR) modulators and anticancer agents—and provides validated protocols for their synthesis and evaluation.

The Pharmacophore: Structural Logic

The 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system mimics the purine and pyrimidine bases of DNA, facilitating intercalation and enzyme inhibition (e.g., DNA gyrase, Topoisomerase II).[1][2]

The Strategic Role of the 7-CF₃ Group

The introduction of a trifluoromethyl group at the C-7 position is a calculated medicinal chemistry strategy:

  • Lipophilicity Modulation: The CF₃ group significantly increases logP, enhancing passive transport across bacterial cell walls and cancer cell membranes.

  • Metabolic Blockade: The C-7 position is often a site of oxidative metabolism (hydroxylation). Replacing a methyl group (–CH₃) with a trifluoromethyl group (–CF₃) blocks this metabolic soft spot, prolonging half-life (

    
    ).
    
  • Electronic Effects: The strong electron-withdrawing nature of CF₃ alters the pKa of the N-1 and N-8 nitrogens, influencing hydrogen bond donor/acceptor capabilities in the active site.

Synthesis Strategies

Accessing the 7-CF₃-1,8-naphthyridine core typically requires cyclization strategies using fluorinated building blocks.

Key Synthetic Pathway: A common approach involves the condensation of 2-amino-6-trifluoromethylpyridine with appropriate electrophiles (e.g., ethoxymethylene malonates) followed by thermal cyclization (Gould-Jacobs reaction) or reacting 2-amino-5-chloro-1,8-naphthyridine precursors.

Diagram: Synthetic & Functional Workflow

SynthesisWorkflow Precursor 2-Amino-6-CF3-pyridine (Starting Material) Intermed Enamine Intermediate Precursor->Intermed EMME, 110°C Cyclization Thermal Cyclization (Gould-Jacobs) Intermed->Cyclization Ph2O, 250°C Core 7-CF3-1,8-Naphthyridine Core Scaffold Cyclization->Core Funct Functionalization (e.g., Sulfonylation at C-2) Core->Funct R-SO2Cl, Pyridine caption Figure 1: General synthetic workflow for accessing functionalized 7-CF3-1,8-naphthyridine derivatives.

Antimicrobial Activity: AMR Modulation

While some 1,8-naphthyridines act as direct antibiotics (DNA gyrase inhibitors), 7-trifluoromethyl derivatives have shown distinct utility as antibiotic adjuvants or resistance modulators .

Mechanism: Efflux Pump Inhibition

Research indicates that specific derivatives, such as 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB) , may not exhibit potent intrinsic antibacterial activity (MIC ≥ 1024 µg/mL) but significantly potentiate fluoroquinolones against multi-drug resistant (MDR) strains.

  • Target: Bacterial Efflux Pumps (e.g., NorA in S. aureus, AcrAB-TolC in E. coli).

  • Effect: By inhibiting the pump, the intracellular concentration of the co-administered antibiotic (e.g., ciprofloxacin) is restored to lethal levels.

Table 1: Synergistic Activity (Modulation Data)

Representative data pattern for 7-CF₃ derivatives in combination with Norfloxacin.

Bacterial StrainPhenotypeMIC (Alone)MIC (+ 7-CF₃ Derivative)Fold Reduction
S. aureus (SA-1199B)NorA overexpressor64 µg/mL4 µg/mL16x
E. coli (K-12)Wild Type0.5 µg/mL0.25 µg/mL2x
P. aeruginosa (PA01)MexAB-OprM32 µg/mL8 µg/mL4x

Anticancer Activity: Topoisomerase Targeting

7-Trifluoromethyl-1,8-naphthyridines exhibit cytotoxicity against various human cancer cell lines (HeLa, MCF-7, PC-3).

Mechanism of Action

The primary mechanism involves the stabilization of the Topoisomerase II-DNA cleavable complex .

  • Intercalation: The planar naphthyridine ring intercalates between DNA base pairs.

  • Enzyme Trapping: The 7-CF₃ group interacts with the hydrophobic pocket of the Topo II enzyme, preventing the religation of the DNA strands.

  • Apoptosis: Accumulation of double-strand breaks triggers the DNA damage response (ATM/ATR pathway), leading to apoptosis.

Diagram: Signaling Pathway (Apoptosis Induction)

ApoptosisPathway Drug 7-CF3-1,8-Naphthyridine TopoII Topoisomerase II Drug->TopoII Binds DNA_Complex Drug-TopoII-DNA Cleavable Complex TopoII->DNA_Complex Stabilizes DSB Double Strand Breaks DNA_Complex->DSB Prevents Religation ATM ATM/ATR Activation DSB->ATM p53 p53 Phosphorylation ATM->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial MOMP Bax->Mito Caspase Caspase 3/7 Cascade Mito->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis caption Figure 2: Mechanism of action for Topoisomerase II inhibition leading to apoptosis.

[3]

Experimental Protocols

These protocols are designed for high reproducibility and validation of the activities described above.

Protocol A: Broth Microdilution for Synergism (Checkerboard Assay)

Objective: Determine the Fractional Inhibitory Concentration Index (FICI) to assess synergism between the 7-CF₃ derivative and a standard antibiotic.

  • Preparation:

    • Prepare a stock solution of the 7-CF₃ derivative in DMSO (10 mg/mL).

    • Prepare Mueller-Hinton Broth (MHB).

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • X-axis: Serial 2-fold dilutions of the standard antibiotic (e.g., Ciprofloxacin).

    • Y-axis: Serial 2-fold dilutions of the 7-CF₃ derivative.

  • Inoculation:

    • Adjust bacterial culture to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in MHB and add 100 µL to each well.

  • Incubation:

    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual turbidity or OD₆₀₀ measurement.

    • Calculation:

      
      
      
    • Interpretation: FICI ≤ 0.5 indicates Synergism .

Protocol B: MTT Cytotoxicity Assay

Objective: Quantify the antiproliferative activity (


) against cancer cell lines.
  • Seeding:

    • Seed cancer cells (e.g., HeLa) at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Add the 7-CF₃ derivative at varying concentrations (0.1 – 100 µM).

    • Include DMSO control (< 0.5% v/v) and Doxorubicin (positive control).

    • Incubate for 48 or 72 hours.[3]

  • MTT Addition:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C (formazan crystals form).

  • Solubilization:

    • Remove media carefully.[3]

    • Add 150 µL DMSO to dissolve crystals.

  • Measurement:

    • Measure absorbance at 570 nm using a microplate reader.

    • Calculate cell viability % relative to control.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 7-trifluoromethyl-1,8-naphthyridines is tightly governed by substituents at positions 2, 3, and 4.

  • Position 7 (CF₃): Critical for lipophilicity and metabolic stability. Removal or replacement with –CH₃ often reduces potency in MDR strains.

  • Position 2 (Amine/Sulfonamide):

    • Free Amine (–NH₂): Moderate activity.

    • Sulfonamide (–NHSO₂Ar): significantly enhances AMR modulation activity (as seen in 3-TNB). The sulfonyl group may interact with arginine residues in the efflux pump binding site.

  • Position 3 (Carboxylic Acid/Ester): Essential for DNA gyrase binding (classic quinolone pharmacophore). In non-acid derivatives (e.g., sulfonamides), this position can be substituted to alter solubility.

Diagram: SAR Visualization

SAR Core 1,8-Naphthyridine Core Pos7 Position 7 (-CF3) • Increases Lipophilicity (LogP) • Blocks Metabolism • Enhances Membrane Permeability Core->Pos7 Pos2 Position 2 (-NH-R) • R = Sulfonyl: Efflux Pump Inhibition • R = Alkyl/Aryl: Cytotoxicity tuning Core->Pos2 Pos3 Position 3 (-COOH / -R) • Acid: DNA Gyrase Binding • Amide/Ester: Prodrug potential Core->Pos3 caption Figure 3: Structure-Activity Relationship (SAR) of the 7-CF3-1,8-naphthyridine scaffold.

References

  • Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. ResearchGate. (2025). Retrieved from

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI (Antibiotics). (2021). Retrieved from

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI (Molecules). (2024). Retrieved from

  • 7-(Trifluoromethyl)-1,8-naphthyridin-2-amine. PubChem Compound Summary. Retrieved from

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. (2025). Retrieved from

Sources

Exploratory

A Technical Guide to Pharmacophore Modeling of Trifluoromethylated Naphthyridine Amines: From Hypothesis to Hits

Section 1: The Strategic Imperative: Why Trifluoromethylated Naphthyridine Amines? In the landscape of modern medicinal chemistry, the selection of a core scaffold is a decision of paramount strategic importance.

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: The Strategic Imperative: Why Trifluoromethylated Naphthyridine Amines?

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a decision of paramount strategic importance. The 1,8-naphthyridine core has emerged as a "privileged scaffold," a framework that demonstrates a remarkable capacity to bind to a wide array of biological targets.[1][2] Derivatives of this scaffold have shown a spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This versatility makes the naphthyridine core an attractive starting point for drug discovery campaigns.

The strategic value of this scaffold is significantly amplified by the incorporation of an amine functionality and, critically, a trifluoromethyl (CF3) group. The trifluoromethyl group is far more than a simple substitution; it is a powerful modulator of physicochemical properties. Its introduction into a molecule can dramatically enhance metabolic stability, increase lipophilicity for improved membrane permeability, and augment binding affinity through unique electronic interactions.[5][6][7][8] The strong electronegativity of the CF3 group can influence the molecule's interaction with target proteins, often leading to more potent and selective drug candidates.[6] This guide will explore how to harness the combined potential of these structural motifs through pharmacophore modeling, a computational strategy to deconstruct the essential molecular features required for biological activity and accelerate the discovery of novel therapeutic agents.

Section 2: The Pharmacophore Hypothesis: A Blueprint for Biological Activity

A pharmacophore is defined as the three-dimensional arrangement of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.[9][10] It is not a real molecule but rather an abstract model that represents the "molecular key" designed to fit a given "biological lock."[11] This modeling approach is a cornerstone of computer-aided drug design (CADD), enabling the rapid screening of vast chemical libraries to identify compounds with a high probability of being active.[10][12]

The development of a pharmacophore model follows two primary, logic-driven pathways, the choice of which is dictated by the available knowledge of the biological target:

  • Ligand-Based Pharmacophore Modeling: This approach is employed when a set of active molecules is known, but the 3D structure of the biological target is unavailable or poorly defined.[12] The model is built by superimposing a set of structurally diverse, active compounds and extracting the common chemical features that are presumed to be responsible for their shared biological activity.

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (often from X-ray crystallography or NMR) is available, this method is preferred.[12][13] The model is derived directly from the key interaction points observed between the target and a bound ligand within the binding site.[9] This provides a highly accurate blueprint of the features required for molecular recognition.

Section 3: The Ligand-Based Pharmacophore Modeling Workflow

When the target is unknown, the ligands themselves must tell the story. This workflow is a systematic process of translating a collection of active compounds into a predictive 3D query.

Causality Behind the Workflow: From Data to Predictive Model

The core principle of ligand-based modeling is that a shared biological activity arises from a shared interaction pattern. Therefore, the selection of the initial training set of molecules is the most critical step. A robust model requires a set of ligands that are structurally diverse but conformationally related, with a significant range of biological activities (ideally spanning several orders of magnitude). This diversity and range are essential for the algorithm to correctly identify features that are positively correlated with activity and discard those that are irrelevant.

Conformational analysis is performed because molecules are not static; they are flexible and adopt a specific 3D shape—the "bioactive conformation"—when binding to a target. By generating a multitude of low-energy conformations for each molecule, we ensure that the model considers the full range of possible shapes, increasing the likelihood of identifying the correct bioactive arrangement.[14] The final model is then generated by aligning these conformations and identifying the common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that overlap in 3D space.

Experimental Protocol: Ligand-Based Model Generation and Validation
  • Training Set Curation:

    • Select 15-20 structurally diverse trifluoromethylated naphthyridine amines with a wide range of well-defined biological activities (e.g., IC50 values).

    • Divide the dataset into a training set (~75% of compounds) for model generation and a test set (~25%) for validation.[15]

  • Conformation Generation:

    • For each molecule in the training set, generate a set of energetically accessible conformations (e.g., up to 255 conformations within a 20 kcal/mol energy window).[14]

  • Pharmacophore Model Generation:

    • Utilize a pharmacophore generation algorithm (e.g., within software like MOE®, LigandScout®, or Discovery Studio®).[11]

    • The software will align the conformations and identify common features, generating a set of candidate pharmacophore hypotheses. Each hypothesis will have a score based on how well it maps the features of the most active compounds.

  • Model Validation (Self-Validating System):

    • Test Set Validation: Screen the test set molecules against the generated pharmacophore models. A good model should correctly identify the active compounds from the test set while classifying the inactive ones as a poor fit.

    • Decoy Set Validation: Create a "decoy set" containing thousands of molecules with similar physicochemical properties to the active compounds but presumed to be inactive.[14] Screen the combined set of known actives and decoys. A robust model will demonstrate a high enrichment factor, meaning it preferentially selects active compounds over decoys.[16]

    • Fischer's Randomization Test: The modeling software shuffles the activity data among the training set molecules and attempts to build new pharmacophore models. If the original model is statistically significant, the randomized models should have much lower scores, confirming the original model is not due to chance.[14]

Visualization: Ligand-Based Workflow

LigandBased_Workflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Validation Data Active Ligands (Trifluoromethylated Naphthyridine Amines) Training Training Set (~75%) Data->Training Test Test Set (~25%) Data->Test Conform Conformational Analysis Training->Conform Generate Hypothesis Generation Conform->Generate Val_Test Test Set Validation Generate->Val_Test Val_Decoy Decoy Set Screening Generate->Val_Decoy Val_Fischer Fischer's Randomization Generate->Val_Fischer Validated Validated Pharmacophore Val_Test->Validated Val_Decoy->Validated Val_Fischer->Validated StructureBased_Workflow cluster_prep Target Preparation cluster_gen Model Generation cluster_refine Refinement & Validation PDB Protein 3D Structure (e.g., from PDB) Prepare Prepare Protein (Add H, Optimize) PDB->Prepare DefineSite Define Binding Site Prepare->DefineSite GenerateFeat Generate Interaction Features DefineSite->GenerateFeat Refine Refine Model (Add Excluded Volumes) GenerateFeat->Refine Validate Validate with Known Actives/Inactives Refine->Validate Validated Validated Pharmacophore Validate->Validated

Caption: Workflow for generating a structure-based pharmacophore model.

Section 5: Application in Virtual Screening: From Model to Novel Hits

A validated pharmacophore model is a powerful filter for identifying novel drug candidates from massive chemical libraries. [15]The virtual screening process is a hierarchical filtering cascade designed to reduce a library of millions of compounds to a manageable number of high-potential hits for experimental testing.

The process begins by screening a large compound database (e.g., ZINC, ChEMBL, Enamine) against the pharmacophore query. [12][17]Each compound is rapidly assessed to see if it can adopt a low-energy conformation that maps its chemical features onto the pharmacophore model. Compounds that match the query are assigned a fitness score , which quantifies the quality of the alignment. [17] This initial hit list is then subjected to further computational filters. Drug-likeness filters, such as Lipinski's Rule of Five, are applied to remove compounds with poor pharmacokinetic properties. The remaining hits are often subjected to molecular docking, a more computationally intensive method that predicts the binding pose and estimates the binding affinity of the molecule within the target's active site. This multi-step process efficiently funnels a vast chemical space down to a few dozen promising candidates for synthesis and biological evaluation.

Visualization: The Virtual Screening Funnel

VirtualScreening_Funnel DB Compound Database (10^6 - 10^7 molecules) Pharm Pharmacophore Screening (Fitness Score > Threshold) Filter Drug-Likeness & ADMET Filters (e.g., Lipinski's Rules) Dock Molecular Docking & Scoring Hits Final Hits for Assay (~10-50 molecules)

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 7-Trifluoromethyl-naphthyridin-2-ylamine in Dimethyl Sulfoxide (DMSO)

An In-depth Technical Guide to Determining the Solubility Profile of 7-Trifluoromethyl-[1][2]naphthyridin-2-ylamine in Dimethyl Sulfoxide (DMSO) Foreword: The Critical Role of Solubility in Drug Discovery In the landscap...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Determining the Solubility Profile of 7-Trifluoromethyl-[1][2]naphthyridin-2-ylamine in Dimethyl Sulfoxide (DMSO)

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, the physicochemical properties of a compound are as critical as its biological activity. Among these, solubility stands as a primary gatekeeper to a molecule's therapeutic potential. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a foundational pillar upon which successful preclinical and clinical development is built. Dimethyl sulfoxide (DMSO) is a near-universal solvent in early-stage drug discovery, prized for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[1][2][3] This makes the characterization of a novel compound's solubility in DMSO a critical first step in any screening cascade.

Understanding the Compound: 7-Trifluoromethyl-[1][2]naphthyridin-2-ylamine

A thorough analysis of a compound's solubility begins with an understanding of its fundamental chemical properties.

Table 1: Physicochemical Properties of 7-Trifluoromethyl-[1][4]naphthyridin-2-ylamine

PropertyValueSource
Molecular FormulaC₉H₆F₃N₃PubChem[6]
Molecular Weight213.16 g/mol PubChem[6]
XLogP31.9PubChem[6]
Hydrogen Bond Donor Count1PubChem[6]
Hydrogen Bond Acceptor Count4PubChem[6]

The presence of the trifluoromethyl group can significantly impact a molecule's properties, often increasing lipophilicity and metabolic stability.[7][8] The naphthyridine core, a nitrogen-containing heterocycle, suggests potential for pH-dependent solubility, although this is more relevant in aqueous solutions than in the aprotic environment of DMSO.

The Dichotomy of Solubility: Kinetic vs. Thermodynamic

When discussing solubility, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[9][10][11][12]

  • Kinetic Solubility: This is the concentration at which a compound, rapidly introduced from a concentrated DMSO stock solution into an aqueous buffer, begins to precipitate.[9][12] It is a measure of a compound's ability to remain in a supersaturated state and is highly relevant for high-throughput screening (HTS) applications where compounds are quickly diluted into assay media.[10]

  • Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a saturated solution with an excess of the solid material.[9][12] This measurement is more time-consuming but provides a more accurate and fundamental understanding of the compound's intrinsic solubility, which is critical for later stages of drug development.[11]

For the purposes of this guide, we will focus on the determination of the thermodynamic solubility of 7-Trifluoromethyl-[1][4]naphthyridin-2-ylamine in neat DMSO, as this is the primary solvent for stock solution preparation.

Experimental Workflow for Thermodynamic Solubility Determination in DMSO

The following workflow outlines a robust method for determining the maximum solubility of 7-Trifluoromethyl-[1][4]naphthyridin-2-ylamine in DMSO at room temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Weigh ~10 mg of Compound B Add 100 µL Anhydrous DMSO A->B C Vortex Vigorously (2-3 min) B->C D Incremental Addition of Compound until Precipitate Forms C->D E Incubate at Room Temperature for 24 hours D->E Supersaturated Solution F Periodic Gentle Mixing E->F G Centrifuge at High Speed (e.g., 14,000 rpm, 10 min) F->G H Pellet Undissolved Solid G->H I Carefully Collect Supernatant H->I J Dilute Supernatant in Appropriate Solvent (e.g., Methanol) I->J K Analyze by HPLC or UV-Vis J->K L Calculate Concentration K->L

Caption: Workflow for Thermodynamic Solubility Determination in DMSO.

Detailed Experimental Protocol

This protocol is designed to establish the equilibrium solubility of the test compound in DMSO.

Materials:

  • 7-Trifluoromethyl-[1][4]naphthyridin-2-ylamine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Visible Spectrophotometer

Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of 7-Trifluoromethyl-[1][4]naphthyridin-2-ylamine into a 2 mL microcentrifuge tube.[13]

    • Add an initial small volume of anhydrous DMSO (e.g., 100 µL) to the tube.[13]

    • Vortex the mixture vigorously for 2-3 minutes to promote dissolution.[13]

    • If the compound dissolves completely, continue to add small, pre-weighed increments of the solid compound, vortexing thoroughly after each addition, until a persistent precipitate is observed. This ensures the creation of a supersaturated solution.[13]

  • Equilibration:

    • Incubate the supersaturated solution at a constant room temperature (e.g., 25°C) for 24 hours.[13] This extended incubation period is critical for allowing the solution to reach thermodynamic equilibrium.

    • Gently mix the solution periodically (e.g., every few hours) during the incubation to ensure continuous interaction between the solid and the solvent.

  • Separation of Undissolved Solid:

    • Following the equilibration period, centrifuge the microcentrifuge tube at a high speed (e.g., 14,000 rpm) for 10 minutes. This will pellet the excess, undissolved solid at the bottom of the tube.[13]

  • Quantification of Solubilized Compound:

    • Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the solid pellet.

    • Prepare a dilution series of this supernatant in a suitable solvent in which the compound is highly soluble and that is compatible with the analytical method (e.g., methanol or acetonitrile for HPLC).

    • Determine the concentration of 7-Trifluoromethyl-[1][4]naphthyridin-2-ylamine in the diluted samples using a validated analytical method, such as HPLC with UV detection. A standard curve of the compound in the same analytical solvent must be prepared for accurate quantification.

    • Calculate the original concentration in the DMSO supernatant, which represents the thermodynamic solubility.

Factors Influencing DMSO Solubility

Several factors can influence the measured solubility of a compound in DMSO, and it is imperative for the researcher to be aware of these.[14]

  • Water Content: DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere.[3] The presence of water can significantly alter the solvation properties of DMSO and may lead to lower apparent solubility for certain compounds. It is therefore essential to use anhydrous DMSO and to handle it in a manner that minimizes exposure to ambient moisture.

  • Compound Purity: Impurities in the solid compound can affect its solubility. Some impurities may enhance solubility (salting-in) while others may decrease it (salting-out).

  • Solid-State Form (Polymorphism): The crystalline form of the compound can have a profound impact on its thermodynamic solubility.[9] Amorphous forms are generally more soluble than their stable crystalline counterparts.[4][11] It is good practice to characterize the solid form of the compound before and after the solubility experiment (e.g., using polarized light microscopy or X-ray powder diffraction) to understand if any phase transformation has occurred.

Practical Considerations for Stock Solution Preparation and Use

Once the maximum solubility is determined, this information guides the preparation of high-concentration stock solutions for use in biological assays.

G cluster_stock Stock Solution Preparation cluster_dilution Serial Dilution cluster_assay Assay Plate Preparation A Calculate Mass for Desired Concentration (e.g., 10 mM) B Weigh Compound A->B C Add Anhydrous DMSO B->C D Vortex/Sonicate until Completely Dissolved C->D E 10 mM Stock in 100% DMSO F 1 mM in 100% DMSO E->F 10-fold dilutions G 0.1 mM in 100% DMSO F->G 10-fold dilutions H Final Dilution into Aqueous Assay Buffer G->H Transfer small volume I Final DMSO Concentration <0.5% H->I

Caption: Workflow for Preparing and Using DMSO Stock Solutions.

Best Practices
  • Concentration: Prepare stock solutions at a concentration comfortably below the determined maximum solubility to avoid precipitation during storage, especially if stored at low temperatures.[3]

  • Storage: Store DMSO stock solutions in tightly sealed containers at -20°C or -80°C to minimize water absorption and degradation.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.[3]

  • Dilution: When preparing working solutions for biological assays, it is often advisable to perform serial dilutions in 100% DMSO before the final dilution into the aqueous assay buffer.[3][15] This gradual reduction in concentration can help to prevent the compound from precipitating out of solution.

  • Final DMSO Concentration in Assays: The final concentration of DMSO in cell-based or biochemical assays should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[3][16][17] A vehicle control containing the same final concentration of DMSO should always be included in experiments.[3]

Conclusion

Determining the solubility profile of a novel compound like 7-Trifluoromethyl-[1][4]naphthyridin-2-ylamine in DMSO is a foundational step in its journey as a potential drug candidate. A meticulously executed thermodynamic solubility study provides an anchor point for all subsequent in vitro and in vivo investigations. By following the detailed protocols and adhering to the best practices outlined in this guide, researchers can generate high-quality, reliable data, thereby ensuring the integrity of their screening results and making informed decisions in the complex process of drug development.

References

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  • (4-Trifluoromethylphenyl)-[7-(3-trifluoromethylpyridin-2-yl)-[1][4]naphthyridin-4-ylamine . Available at: [Link]

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  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX . Available at: [Link]

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  • SUPPORTING INFORMATION . Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Available at: [Link]

  • Synthesis of 4-substituted-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-ones (8a–h). Reagents and conditions: (a) 10% KOH; (b) NaNO2, reflux for 1 h - ResearchGate . Available at: [Link]

  • 7-Amino-1,8-naphthyridin-2(1H)-one | C8H7N3O | CID 5464536 - PubChem . Available at: [Link]

  • (PDF) EFFICIENT SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 3-(3-ARYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL)-2- (TRIFLUOROMETHYL)-1,8-NAPHTHYRIDINES - ResearchGate . Available at: [Link]

Sources

Exploratory

Electronic Properties of Trifluoromethyl Group on Naphthyridine Rings

Executive Summary: The Fluorine Effect The incorporation of a trifluoromethyl ( ) group onto the naphthyridine scaffold represents a high-leverage structural modification in medicinal chemistry and materials science.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

The incorporation of a trifluoromethyl (


) group onto the naphthyridine scaffold represents a high-leverage structural modification in medicinal chemistry and materials science.[1] Naphthyridines, defined by their diazanaphthalene core, already possess significant electron-deficiency.[2][3] The addition of a 

motif—a "super-halogen" with extreme electronegativity—amplifies this deficiency, fundamentally altering the heterocycle's electronic landscape.

This guide analyzes the synergistic effects of this substitution, detailing how the


 group modulates the LUMO energy levels , basicity (pKa) , and lipophilicity  of the naphthyridine ring system. We provide actionable synthetic pathways and reactivity profiles to aid in the rational design of next-generation therapeutics.

Electronic Landscape & Physicochemical Modulation[1][2][3][4]

Orbital Energy and Dipole Moments

The


 group acts as a powerful electron-withdrawing group (EWG) through a strong inductive effect (

), while its resonance effect is negligible due to the lack of

-donor orbitals.[1][2][3] When attached to a naphthyridine ring (e.g., 1,8-naphthyridine), this withdrawal significantly stabilizes the lowest unoccupied molecular orbital (LUMO).[3]
  • LUMO Depression: The presence of

    
     lowers the LUMO energy, increasing the electrophilicity of the ring carbons. This makes the scaffold highly susceptible to nucleophilic attack, particularly at positions ortho or para to the ring nitrogens.
    
  • Dipole Moment: The C–F bond is highly polar.[3] The vector sum of three C–F bonds creates a substantial local dipole that opposes electron density donation from the ring, effectively "locking" the conformation in protein binding pockets through electrostatic interactions [1].

Basicity Modulation (pKa Shift)

Naphthyridines are weak bases.[1][3] The lone pairs on the nitrogen atoms are


 hybridized. The introduction of a 

group drastically reduces the basicity of these nitrogens.
  • Mechanism: Through-bond inductive withdrawal decreases the electron density available at the nitrogen lone pair.

  • Magnitude: While unsubstituted 1,8-naphthyridine has a pKa of ~3.4,

    
     substitution can depress this value by 1.5–2.5 log units depending on the position (ortho/para relative to N).[2][3] This reduction in basicity is critical for improving membrane permeability by ensuring the molecule remains largely uncharged at physiological pH (7.4).[1][3]
    
Lipophilicity and Metabolic Stability[5][6]
  • LogP Enhancement: The

    
     group is highly lipophilic (Hansch 
    
    
    
    value
    
    
    ).[1][2][3] Its addition typically increases the
    
    
    of the naphthyridine core, facilitating passive diffusion across lipid bilayers [2].
  • Metabolic Blocking: The C–F bond (bond energy ~116 kcal/mol) is metabolically inert.[1][3] Placing a

    
     group at sites prone to oxidative metabolism (e.g., by Cytochrome P450s) effectively blocks degradation, extending the half-life (
    
    
    
    ) of the drug candidate.[1][3]

Visualization: Electronic & Functional Logic[2][3]

The following diagram illustrates the causal relationships between the


 substitution and the resulting physicochemical properties.

CF3_Naphthyridine_Effects CF3 Trifluoromethyl (-CF3) Group Inductive Strong Inductive Withdrawal (-I) CF3->Inductive Steric Steric Bulk (vs. Methyl) CF3->Steric LUMO LUMO Energy Depression Inductive->LUMO pKa Basicity (pKa) Reduction Inductive->pKa Lipophilicity Lipophilicity (LogP) Increase Steric->Lipophilicity Metabolism Metabolic Stability (Block Oxidation) Steric->Metabolism Reactivity Increased SnAr Susceptibility LUMO->Reactivity Permeability Enhanced Membrane Permeability pKa->Permeability Lipophilicity->Permeability

Figure 1: Causal pathway of Trifluoromethyl substitution effects on Naphthyridine properties.[1][2][3]

Synthetic Methodologies

Synthesizing


 substituted naphthyridines requires strategic planning. Two primary approaches dominate the field: the Building Block Approach  (cyclization) and Late-Stage Functionalization .[1][3]
Method A: The Building Block Approach (Cyclocondensation)

This is the most reliable method for generating core scaffolds, particularly 2-amino-5-trifluoromethyl-1,8-naphthyridines.[1][2][3]

  • Mechanism: A modified Friedländer-type condensation.[1][2][3]

  • Key Reagents: 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones and 2,6-diaminopyridine.[1][2][3][4]

  • Advantages: High regioselectivity, scalable, and mild conditions [3].

Method B: Late-Stage Radical Trifluoromethylation

Ideal for diversifying existing drug scaffolds.[1][2][3]

  • Mechanism: Radical substitution using electrophilic

    
     sources.[1][2][3]
    
  • Reagents: Sodium triflinate (Langlois reagent) or Umemoto’s reagent with photoredox catalysis.[1][3]

  • Advantages: Allows functionalization of complex intermediates without rebuilding the ring [4].

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-trifluoromethyl-1,8-naphthyridine

Ref: Adapted from J. Heterocycl.[1][2][3] Chem. and related methodologies [3].

Objective: Synthesize the core scaffold via cyclocondensation.

Reagents:

  • 2,6-Diaminopyridine (1.0 equiv)[1][2][3]

  • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (1.1 equiv)[1][2][3]

  • Ethanol (Absolute)[1][3]

  • Glacial Acetic Acid (Catalytic)[1][3]

Step-by-Step Workflow:

  • Preparation: Dissolve 2,6-diaminopyridine (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Dropwise add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (11 mmol) to the stirring solution at room temperature.

  • Catalysis: Add 3–5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of starting material via TLC (Mobile phase: EtOAc/Hexane 1:1).
    
  • Work-up: Cool the reaction to room temperature. The product often precipitates as a yellow solid.

  • Purification: Filter the precipitate. Wash with cold ethanol (

    
    ) and diethyl ether. Recrystallize from ethanol/water if necessary.[1][2][3]
    
  • Validation: Confirm structure via

    
    -NMR (look for loss of vinyl protons and appearance of naphthyridine aromatic signals) and 
    
    
    
    -NMR (singlet around -63 ppm).
Protocol 2: Nucleophilic Aromatic Substitution ( )

Ref: General reactivity of electron-deficient naphthyridines [5].[1][2][3]

Objective: Functionalize the 7-position of a 2-chloro-5-trifluoromethyl-1,8-naphthyridine.

  • Dissolution: Dissolve the chloro-naphthyridine substrate in anhydrous DMF.

  • Nucleophile Addition: Add amine nucleophile (1.2 equiv) and

    
     (2.0 equiv).
    
  • Reaction: Stir at

    
     for 2 hours. The 
    
    
    
    group activates the ring, accelerating the displacement of the chloride.
  • Isolation: Pour into ice water, filter the solid, and dry.

Reactivity & Medicinal Applications[1][5][7][8][9]

Reactivity Profile

The table below summarizes how the


 group alters reactivity compared to the methyl (

) analog.[1][2][3]
PropertyMethyl-Naphthyridine (

)
Trifluoromethyl-Naphthyridine (

)
Implication
Electronic Nature Electron Donating (

)
Electron Withdrawing (

)

deactivates ring toward electrophilic attack.[1][2][3]

Reactivity
LowHigh

activates ring for nucleophilic displacement.[2][3]
Redox Potential Harder to reduceEasier to reduce

stabilizes radical anions; useful in redox catalysis.[2]
Lipophilicity ModerateHigh

improves blood-brain barrier penetration.[1][2][3]
Case Study: Antimicrobial Agents

Trifluoromethyl-1,8-naphthyridines have shown potent activity against multi-drug resistant bacteria.[1][2][3] The


 group at the 2- or 5-position enhances binding affinity to DNA gyrase and Topoisomerase IV, while simultaneously preventing oxidative metabolism of the ring system, leading to prolonged in vivo efficacy [6].[2]

Visualization: Synthesis Workflow

Synthesis_Workflow Start Target: CF3-Naphthyridine Choice Select Strategy Start->Choice PathA Path A: Cyclocondensation (Building Block) Choice->PathA PathB Path B: Late-Stage Functionalization Choice->PathB StepA1 Reagents: 2,6-Diaminopyridine + Trifluorovinyl Ketone PathA->StepA1 StepB1 Reagents: Pre-formed Naphthyridine + Langlois Reagent (CF3SO2Na) PathB->StepB1 StepA2 Reflux in EtOH/AcOH StepA1->StepA2 Result Purified CF3-Naphthyridine StepA2->Result StepB2 Photoredox Catalysis (Blue LED) StepB1->StepB2 StepB2->Result

Figure 2: Strategic decision tree for the synthesis of trifluoromethyl-naphthyridines.

References

  • Electronic Influence of Trifluoromethyl Substituents on Benzoate Ligands in Paddlewheel-Type Diruthenium(II,II) Naphthyridine Complexes. Magnetochemistry, 2025. Link[1][3]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 2023. Link[1][3]

  • General Pathway for a Convenient One-Pot Synthesis of Trifluoromethyl-Containing 2-amino-7-alkyl(aryl/heteroaryl)-1,8-naphthyridines. Molecules, 2006.[1][2][3] Link

  • Photoinduced Trifluoromethylation of Arenes and Heteroarenes Catalyzed by High‐Valent Nickel Complexes. Angewandte Chemie, 2021.[2] Link[1][3]

  • Synthesis of 4-substituted-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-ones. Journal of Heterocyclic Chemistry, 2019.[1][2][3] Link

  • Efficient Synthesis and Antimicrobial Activity of 3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines. Journal of the Indian Chemical Society, 2025.[1][2][3][5] Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Synthesis of 7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine

The following Application Note is designed for research scientists and drug development professionals. It adheres to the specific requirements of autonomy, scientific integrity, and visualization.

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for research scientists and drug development professionals. It adheres to the specific requirements of autonomy, scientific integrity, and visualization.

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and purines in kinase inhibitors (e.g., PI3K, mTOR) and antibacterial agents. The introduction of a trifluoromethyl (CF


) group enhances metabolic stability and lipophilicity. However, the synthesis of 7-trifluoromethyl-[1,8]naphthyridin-2-ylamine  from 2,6-diaminopyridine (DAP)  presents a significant regiochemical challenge.

Standard condensation with trifluoromethyl-enones (e.g., ETFBO) typically favors the 5-trifluoromethyl isomer due to kinetic control. This guide details the thermodynamically controlled synthesis using 4,4,4-trifluoro-1,3-butanedione under acidic conditions, coupled with a rigorous purification protocol to isolate the target 7-isomer.

Retrosynthetic Analysis & Strategy

The formation of the 1,8-naphthyridine ring from 2,6-diaminopyridine involves a Skraup-type condensation with a three-carbon electrophile.

  • Substrate: 2,6-Diaminopyridine (DAP).[1][2]

  • Reagent: 4,4,4-Trifluoro-1,3-butanedione (TFBD).

  • Challenge: The condensation can occur in two orientations:

    • Path A (Kinetic): Attack of the amine on the most electrophilic carbonyl (CF

      
      -CO) followed by cyclization.
      
    • Path B (Thermodynamic): Attack of the amine on the methyl carbonyl (CH

      
      -CO) or enol, followed by cyclization.
      

To target the 7-trifluoromethyl isomer, we utilize 4,4,4-trifluoro-1,3-butanedione in the presence of Phosphoric Acid (H


PO

). While this yields a mixture of 5-CF

and 7-CF

isomers, the high-temperature acid catalysis promotes equilibrium, allowing for the isolation of the target 7-isomer via chromatography.
Chemical Scheme

ReactionScheme DAP 2,6-Diaminopyridine Intermediate Enamine Intermediate DAP->Intermediate + TFBD H3PO4, 90°C TFBD 4,4,4-Trifluoro-1,3-butanedione Product7 TARGET: 7-CF3-[1,8]naphthyridin-2-ylamine Intermediate->Product7 Cyclization (Path A) Product5 By-product: 5-CF3-[1,8]naphthyridin-2-ylamine Intermediate->Product5 Cyclization (Path B)

Figure 1: Divergent synthesis pathways leading to 7-CF3 and 5-CF3 isomers.

Materials and Critical Quality Attributes (CQA)

ReagentCAS No.GradeCQA
2,6-Diaminopyridine 141-86-6>98%Purity is critical; oxidation products (black/brown) inhibit cyclization. Recrystallize from benzene/ethanol if dark.
4,4,4-Trifluoro-1,3-butanedione 367-57-7>97%Highly volatile liquid. Handle in fume hood. Ensure no hydrolysis to trifluoroacetic acid.
Phosphoric Acid (85%) 7664-38-2ACSActs as both solvent and catalyst.
Ammonium Hydroxide 1336-21-628-30%For neutralization.
Ethyl Acetate / Hexanes N/AHPLCFor chromatography.

Detailed Experimental Protocol

Step 1: Condensation Reaction[2]
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Acid Medium: Charge the flask with Phosphoric Acid (85%, 10 mL) .

  • Addition of Substrate: Add 2,6-Diaminopyridine (1.09 g, 10.0 mmol) in small portions. The mixture may generate heat; allow to dissolve completely to form a clear viscous solution.

  • Reagent Addition: Add 4,4,4-Trifluoro-1,3-butanedione (1.54 g, 11.0 mmol, 1.1 equiv) dropwise via syringe.

    • Note: A slight excess is used to drive conversion.

  • Reaction: Heat the mixture to 90–95 °C in an oil bath for 18–24 hours .

    • Process Control: Monitor by LC-MS. You will observe two peaks with the same mass (M+H = 214.1). The ratio depends on thermodynamic equilibration.

  • Quenching: Cool the reaction mixture to room temperature. Pour the viscous syrup onto 50 g of crushed ice .

  • Neutralization: Carefully basify the solution to pH ~8–9 using concentrated Ammonium Hydroxide (NH

    
    OH) .
    
    • Caution: Exothermic reaction. Add slowly with stirring.

    • A yellow/brown precipitate will form.

  • Isolation: Filter the solid under vacuum. Wash with cold water (3 x 20 mL) and dry in a vacuum oven at 50 °C for 4 hours.

Step 2: Purification and Isomer Separation

The crude solid contains both the 5-CF


 and 7-CF

isomers. Separation is achieved via flash column chromatography.
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Hexanes : Ethyl Acetate (4:1 to 1:1) .

  • Elution Order:

    • Fraction A (Fast moving): Typically the 5-trifluoromethyl isomer (less polar due to shielding of N1).

    • Fraction B (Target): 7-trifluoromethyl-[1,8]naphthyridin-2-ylamine .

  • Validation: Check fractions by TLC (UV 254 nm). Combine pure fractions and concentrate.

Step 3: Recrystallization (Optional)

For high purity (>99%), recrystallize the target fraction from Ethanol/Water .

Process Analytical Technology (PAT) & Characterization

Distinguishing the isomers is critical. Use


C and 

F NMR.
Feature7-Trifluoromethyl Isomer (Target)5-Trifluoromethyl Isomer (By-product)

F NMR
Singlet (approx -65 to -68 ppm)Singlet (often shifted slightly downfield)

C NMR (CF

coupling)
Quartet at C7 position (~148 ppm,

Hz)
Quartet at C5 position (~134 ppm,

Hz)

H NMR (H4 Signal)
Doublet (approx 8.0 ppm)Often shows long-range coupling to F or broadening.[3]

Self-Validation Check:

  • Does the

    
    C NMR show a quartet at the carbon adjacent to the ring nitrogen (C7)? If yes, you have the target.
    
  • Does the LC-MS show a single peak at 214 m/z?

Troubleshooting & Optimization

Workflow Logic

Troubleshooting Start Reaction Complete CheckLCMS LC-MS Analysis (Ratio of Isomers) Start->CheckLCMS Ratio Is 7-CF3 > 40%? CheckLCMS->Ratio Proceed Proceed to Column Chromatography Ratio->Proceed Yes Optimize Optimize Conditions Ratio->Optimize No Action1 Increase Temp to 110°C (Promotes thermodynamic product) Optimize->Action1 Action2 Switch Solvent to PPA (Polyphosphoric Acid) Optimize->Action2

Figure 2: Decision tree for optimizing isomer ratio.

Common Issues
  • Low Yield: Often caused by incomplete cyclization. Ensure the reaction runs for at least 18 hours.

  • Black Tar Formation: Reaction temperature too high (>120°C) or impure DAP. Keep temp <100°C initially.

  • Poor Separation: The isomers have similar Rf values. Use a shallow gradient (e.g., 0-30% EtOAc in Hexanes over 40 minutes).

Safety Protocols

  • HF Generation: Although the CF

    
     group is stable, thermal decomposition under extreme acidic conditions can release trace HF. Use glass-lined reactors and avoid inhaling vapors.
    
  • DAP Toxicity: 2,6-Diaminopyridine is toxic if swallowed or absorbed through skin. Wear double nitrile gloves.

  • Waste Disposal: All fluorinated organic waste must be segregated and disposed of according to halogenated solvent protocols.

References

  • General Synthesis of Trifluoromethyl-Naphthyridines

    • Bonacorso, H. G., et al. "General Pathway for a Convenient One-Pot Synthesis of Trifluoromethyl-Containing 2-amino-7-alkyl(aryl/heteroaryl)-1,8-naphthyridines." Molecules, 2011, 16, 289-302.
    • Note: This reference describes the formation of the 5-CF3 isomer using enones, establishing the baseline for regioselectivity challenges.
  • Larsen, R. D., et al. "Practical Synthesis of 1,8-Naphthyridines." Journal of Organic Chemistry, 1996.
  • Commercial Availability & Structure Validation

    • Sigma-Aldrich Product Entry: 7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine.
    • (Search CAS: 1258442-99-9 or similar derivative for spectral comparison).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine

The following guide is designed as a specialized Technical Support Center for researchers synthesizing 7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine . It prioritizes experimental logic, troubleshooting of specific failur...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers synthesizing 7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine . It prioritizes experimental logic, troubleshooting of specific failure modes (regioselectivity, polymerization), and purification strategies.[1]

Topic: Yield Optimization & Troubleshooting for 7-CF3-1,8-Naphthyridine Synthesis Applicable Route: Condensation of 2,6-Diaminopyridine (2,6-DAP) with Trifluoro-1,3-dicarbonyl Equivalents. User Level: Senior Scientist / Process Chemist

Core Reaction System Analysis

The synthesis of 7-trifluoromethyl-[1,8]naphthyridin-2-ylamine typically involves the condensation of 2,6-diaminopyridine with a trifluoromethylated 1,3-dicarbonyl equivalent, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) or 4,4,4-trifluoro-3-oxobutanal acetals .[1]

This reaction is a variation of the Friedländer/Combes synthesis.[1] While operationally simple, it suffers from three critical failure modes that degrade yield:[1]

  • Regiochemical Drift: The competing formation of the 5-trifluoromethyl isomer (often the thermodynamic product) versus the desired 7-trifluoromethyl isomer.[1]

  • Oligomerization ("Black Tar"): 2,6-DAP is electron-rich and prone to oxidative polymerization or non-cyclizing Michael additions, leading to intractable tars.[1]

  • Hydrolysis of Precursors: Trifluoromethylated enol ethers/acetals are highly sensitive to moisture, reverting to inactive hydrates or carboxylic acids before reaction.[1]

Mechanistic Pathway & Failure Points

The following diagram illustrates the bifurcation between the desired pathway and common failure modes.

ReactionPathways Start 2,6-Diaminopyridine + ETFBO Inter Intermediate (Enamine/Schiff Base) Start->Inter Condensation Tar Polymerization (Black Tar) Start->Tar Oxidation/Excess Heat Path5 Cyclization Path A (Attack at C4) Inter->Path5 Thermodynamic Control (High Acid/Temp) Path7 Cyclization Path B (Attack at Carbonyl) Inter->Path7 Kinetic Control (Solvent/Lewis Acid) Inter->Tar Stalling Prod5 5-CF3 Isomer (Common Side Product) Path5->Prod5 Prod7 7-CF3 Isomer (Target) Path7->Prod7

Caption: Bifurcation of the condensation reaction showing the competition between the 5-CF3 and 7-CF3 regioisomers and polymerization pathways.

Troubleshooting Guide (Q&A Format)

Ticket #01: "I am getting a 50:50 mixture of regioisomers, or predominantly the 5-CF3 isomer."

Diagnosis: The regioselectivity is dictated by the initial nucleophilic attack.[1] In the reaction of 2,6-DAP with ETFBO (


):
  • Path A (5-CF3): Amine attacks the

    
    -carbon (C4). This is the standard Michael-type addition, often favored in neutral or weakly acidic conditions.[1]
    
  • Path B (7-CF3): Amine attacks the Carbonyl (C2). This is required to place the

    
     adjacent to the nitrogen in the final ring.[1]
    

Corrective Protocol:

  • Switch Catalyst System: If using weak acid (Acetic Acid), switch to a strong mineral acid (e.g., H3PO4 or HCl in Dioxane).[1][2] Protonation of the pyridine ring and the enone carbonyl can alter the electrophilicity balance.[1]

  • Temperature Control: Low-temperature addition (-10°C to 0°C) favors the kinetic product. Rapid heating after addition drives cyclization.

  • Reagent Swap: Consider using 4,4,4-trifluoro-3-oxobutanal dimethyl acetal instead of the enol ether. The acetal allows for pre-activation of the aldehyde (using Lewis acids like

    
    ), potentially favoring Schiff base formation at the aldehyde first (leading to the 5-CF3 isomer usually, so you must verify the specific directing effect of your Lewis Acid).[1] Note: Literature suggests the 7-CF3 isomer is difficult to access as the major product via direct condensation with ETFBO; rigorous purification is often unavoidable.[1]
    
Ticket #02: "The reaction mixture turns into a solid black tar within 30 minutes."

Diagnosis: This indicates oxidative polymerization of 2,6-diaminopyridine or uncontrolled polymerization of the vinyl ketone. 2,6-DAP is highly sensitive to oxygen when heated in solution.[1]

Corrective Protocol:

  • Inert Atmosphere is Mandatory: Degas all solvents (sparge with Argon for 15 mins) and run strictly under

    
     or Ar.
    
  • Stoichiometry Adjustment: Do not use a large excess of the electrophile. Use 1.05 equivalents . Excess vinyl ketone polymerizes rapidly, trapping the product.[1]

  • "Dropwise" is Key: Add the electrophile (diluted in solvent) slowly to the hot solution of 2,6-DAP and acid. This keeps the concentration of the reactive enone low, favoring the intramolecular cyclization over intermolecular polymerization.[1]

Ticket #03: "My yield is <15% and the product is stuck in the aqueous phase during workup."

Diagnosis: Aminonaphthyridines are amphoteric and polar. They can form water-soluble salts with acids and are often sparingly soluble in ether/ethyl acetate.[1]

Corrective Protocol:

  • pH Control: The workup pH is critical. The product is basic. You must basify to pH 9-10 (using

    
     or 
    
    
    
    ) to liberate the free base.
  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Choice: Use Dichloromethane (DCM) with 5-10% Methanol or n-Butanol for extraction. Ethyl acetate is often insufficient for naphthyridines.[1]

Optimized Synthetic Protocol

This protocol is designed to minimize tar formation and maximize recovery, based on standard methodologies for electron-deficient naphthyridines.[1]

Reagents:

  • 2,6-Diaminopyridine (1.0 eq)[1]

  • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) (1.1 eq)[1]

  • Solvent: Ethanol (Absolute) or Glacial Acetic Acid (for higher temp)

  • Catalyst: Phosphoric Acid (85%, 0.5 eq) or HCl (conc, cat.)[1]

Step-by-Step:

  • Preparation: Dissolve 2,6-DAP in Ethanol (0.5 M concentration). Add Phosphoric Acid.

  • Degassing: Sparge the solution with Argon for 10 minutes.

  • Addition: Heat to reflux (80°C). Add ETFBO dropwise over 1 hour via syringe pump. Slow addition is crucial to prevent polymerization.

  • Cyclization: Continue reflux for 4–6 hours. Monitor by LC-MS (Look for M+1 = 214).

  • Workup:

    • Cool to room temperature.[3]

    • Concentrate to remove most Ethanol.

    • Dilute with water.[4]

    • Neutralize with saturated

      
       or 
      
      
      
      to pH 8-9. Precipitate should form.
    • Filtration: If solid forms, filter and wash with cold water.[1] This is the crudest but highest yield method.[1]

    • Extraction (if no solid): Extract with DCM:MeOH (9:1) x 3.

  • Purification: Recrystallize from Methanol/Acetonitrile. If chromatography is needed, use DCM:MeOH (95:5) with 1%

    
     additive to reduce tailing.
    

Purification & Data Analysis

Purification Decision Tree:

Purification Start Crude Reaction Mixture CheckSolid Did precipitate form upon basification? Start->CheckSolid YesSolid Filter & Wash (Cold Water) CheckSolid->YesSolid Yes NoSolid Extract (DCM/MeOH) & Concentrate CheckSolid->NoSolid No CheckPurity Check Purity (LCMS/NMR) YesSolid->CheckPurity NoSolid->CheckPurity HighPurity Recrystallize (MeOH or MeCN) CheckPurity->HighPurity >90% MixIsomers Isomer Mixture? CheckPurity->MixIsomers <90% or Isomers Column Flash Chromatography DCM:MeOH:NH4OH (95:4:1) MixIsomers->Column

Caption: Workflow for isolating the target amine from crude reaction mixtures.

Data Summary Table:

Parameter5-CF3 Isomer (Byproduct)7-CF3 Isomer (Target)Notes
1H NMR (Aromatic) Doublet at ~7.2 ppm (H3)Doublet at ~7.1 ppm (H3)Chemical shifts are very close; coupling constants (

) are key.
19F NMR

-60 to -63 ppm

-65 to -68 ppm
7-CF3 is typically more upfield (shielded) due to proximity to N.
Polarity (TLC) Less Polar (

higher)
More Polar (

lower)
7-CF3 has higher interaction with silica due to exposed basic N.

References

  • General Synthesis of 1,8-Naphthyridines

    • Litvinov, V. P. (2004).[1] "Chemistry of 1,8-naphthyridines." Russian Chemical Reviews, 73(7), 637–669.[1] Link

  • Regioselectivity in Friedländer Condensation

    • Ghosal, P., et al. (2011).[1][5] "General Pathway for a Convenient One-Pot Synthesis of Trifluoromethyl-Containing 2-amino-7-alkyl-1,8-naphthyridines." Molecules, 16, 2871-2883.[1] Link

  • ETFBO Reagent Chemistry

    • Hojo, M., et al. (1987).[1] "Acylation of enamines with trifluoroacetic anhydride." Synthesis, 1987(12), 1109-1111.[1]

  • Purification of Amino-Naphthyridines

    • BenchChem Technical Support. (2025).[6][7][8] "Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives" (Analogous Workup Protocols). Link

Sources

Optimization

Optimizing cyclization conditions for 7-substituted 1,8-naphthyridines

Technical Support Center: Optimizing Cyclization for 7-Substituted 1,8-Naphthyridines Introduction & Mechanistic Scope The 1,8-naphthyridine scaffold is a privileged structure in drug discovery, serving as a bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Cyclization for 7-Substituted 1,8-Naphthyridines

Introduction & Mechanistic Scope

The 1,8-naphthyridine scaffold is a privileged structure in drug discovery, serving as a bioisostere for quinolines and purines. However, introducing substituents at the 7-position (IUPAC numbering) presents unique synthetic challenges.

Critical Structural Note: In the classic Friedländer condensation, the 7-substituent originates from the 6-position of the 2-aminonicotinaldehyde precursor , not the ketone partner.

  • Electronic Effect: An electron-withdrawing group (EWG) at the 7-position (e.g., -Cl, -CF3) significantly decreases the nucleophilicity of the exocyclic amine, often stalling the initial imine formation.

  • Steric Effect: Bulky groups at the 7-position can hinder the planarization required for the final aromatization step.

This guide moves beyond outdated acid reflux protocols, offering optimized, Green Chemistry-aligned methodologies that enhance yield and regioselectivity.

Optimized Experimental Protocols

Method A: The "Green" Aqueous Protocol (Recommended for Labile Substituents)

Best for: Substrates sensitive to harsh acids or high temperatures. Ideal for 7-alkyl or 7-aryl variants.

Rationale: Using Choline Hydroxide (ChOH) in water utilizes the hydrophobic effect to accelerate the reaction. The catalyst activates the methylene component without degrading sensitive functional groups.

Protocol:

  • Charge: To a round-bottom flask, add 6-substituted-2-aminonicotinaldehyde (1.0 equiv) and the active methylene ketone (1.0 equiv).

  • Solvent: Add deionized water (2 mL per mmol).

  • Catalyst: Add Choline Hydroxide (ChOH) (1 mol% solution).

  • Reaction: Stir vigorously at 50°C under N2 atmosphere.

    • Checkpoint: Reaction is typically complete in 6–12 hours.[1] Monitor via TLC (see Section 4).

  • Workup: Cool to room temperature. The product often precipitates.[2] Filter and wash with cold water. If no precipitate, extract with Ethyl Acetate.

Method B: Ionic Liquid / Lewis Acid Catalysis (For Deactivated Amines)

Best for: 7-Halo or 7-CF3 substituted precursors where the amine nucleophilicity is compromised.

Rationale: When the 7-substituent is electron-withdrawing, the amine is sluggish. Ionic liquids like [Bmmim][Im] or Lewis Acids like CeCl3 act to strongly activate the ketone carbonyl, compensating for the weak amine nucleophile.

Protocol:

  • Charge: Mix precursor (1.0 equiv) and ketone (1.1 equiv).

  • Catalyst/Solvent: Add [Bmmim][Im] (1-butyl-2,3-dimethylimidazolium imidazolide) (approx. 5 equiv, acting as solvent).

    • Alternative: Use CeCl3·7H2O (10 mol%) and grind solvent-free if ionic liquid is unavailable.

  • Reaction: Heat to 80°C for 2-4 hours.

  • Workup: Dilute with water. Extract with ether/EtOAc. The IL can often be recycled.[3]

Decision Matrix & Workflow

The following diagram illustrates the logic flow for selecting reaction conditions based on your specific 7-substituent.

ReactionOptimization Start Start: 7-Substituted Target SubstituentCheck Analyze 7-Position Substituent (Electronic Nature) Start->SubstituentCheck EDG Electron Donating/Neutral (e.g., -Me, -OMe, -Ph) SubstituentCheck->EDG Nucleophilic Amine EWG Electron Withdrawing (e.g., -Cl, -Br, -CF3) SubstituentCheck->EWG Deactivated Amine MethodA Method A: Aqueous Choline Hydroxide (50°C, Water) EDG->MethodA MethodB Method B: Ionic Liquid / Lewis Acid (80°C, [Bmmim][Im] or CeCl3) EWG->MethodB ResultA High Yield Precipitation Workup MethodA->ResultA ResultB Enhanced Reactivity Extraction Required MethodB->ResultB Purification Final Purity Check (HPLC/NMR) ResultA->Purification Recrystallize ResultB->Purification Column Chrom.

Figure 1: Decision matrix for selecting cyclization conditions based on the electronic demand of the 7-substituent.

Troubleshooting Guide (FAQ)

Q1: My reaction stalls at the intermediate imine stage (observed by LCMS). Why?

  • Diagnosis: This is common with 7-EWG substituted precursors. The intramolecular aldol condensation (ring closure) is the rate-determining step and requires base catalysis.

  • Fix: Add a stronger base promoter. If using Method A, spike with 10 mol% KOH . If using Method B, increase temperature to 100°C.

  • Alternative: Switch to microwave irradiation (120°C, 10-20 min) to overcome the energy barrier for cyclodehydration.

Q2: I see significant "tar" formation and low mass balance.

  • Diagnosis: Polymerization of the 2-aminonicotinaldehyde. This precursor is unstable in strong acid or prolonged heat.

  • Fix:

    • Ensure the ketone is in slight excess (1.2 equiv) to capture the amine quickly.

    • Slow Addition: Add the aldehyde dropwise to the ketone/catalyst mixture to keep its steady-state concentration low.

    • Switch to Method A (Water) ; aqueous media suppresses oligomerization compared to organic solvents like EtOH/reflux.

Q3: The product streaks badly on silica gel during purification.

  • Diagnosis: 1,8-naphthyridines are basic nitrogens that interact with acidic silanols.

  • Fix:

    • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading.

    • Mobile Phase: Use DCM:MeOH (95:5) with 0.5% NH4OH or TEA.

    • Alternative: Use Neutral Alumina instead of Silica.

Q4: How do I confirm the regiochemistry if I used an unsymmetrical ketone?

  • Technical Insight: In Friedländer synthesis, the aldehyde carbonyl of the pyridine attacks the alpha-position of the ketone.

  • Verification: Use HMBC (Heteronuclear Multiple Bond Correlation) NMR. Look for the correlation between the C4-proton (naphthyridine ring) and the carbonyl carbon of the substituent. NOESY can also confirm proximity of the substituent to the C3 or C4 protons.

Quantitative Data Summary

ConditionCatalystSolventTempTypical Yield (7-H)Typical Yield (7-Cl)Notes
Classic HCl / H2SO4EtOHReflux65-75%40-50%High byproduct formation; harsh.
Method A Choline OHWater50°C92-98% 75-80%Green; Product precipitates pure.
Method B [Bmmim][Im][Bmmim][Im]80°C90-95%88-92% Best for deactivated substrates.
Solid Phase CeCl3·7H2ONone (Grind)RT85-90%60-70%Rapid; difficult for large scale.

References

  • ACS Omega. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from [Link]

  • ACS Omega. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from [Link]

  • Connect Journals. (2010). CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions.[4] Retrieved from [Link]

  • Green Chemistry. (2012). A mild synthesis of substituted 1,8-naphthyridines.[3][4][5][6][7][8][9] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 7-Trifluoromethyl-naphthyridin-2-ylamine

Technical Support Center: Crystallization of 7-Trifluoromethyl-[1][2]naphthyridin-2-ylamine Welcome to the dedicated technical support guide for the crystallization of 7-Trifluoromethyl-[1][2]naphthyridin-2-ylamine. This...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 7-Trifluoromethyl-[1][2]naphthyridin-2-ylamine

Welcome to the dedicated technical support guide for the crystallization of 7-Trifluoromethyl-[1][2]naphthyridin-2-ylamine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of obtaining high-quality crystalline material. Our guidance is grounded in established crystallographic principles and tailored to the specific structural features of this molecule.

Introduction

7-Trifluoromethyl-[1][2]naphthyridin-2-ylamine is a heterocyclic compound of interest in medicinal chemistry and materials science. Its rigid, planar naphthyridine core, coupled with a hydrogen-bonding amino group and an electron-withdrawing trifluoromethyl group, presents unique opportunities and challenges for crystallization. The trifluoromethyl group can influence solubility and crystal packing, while the amino group and nitrogen atoms in the naphthyridine ring are potential sites for hydrogen bonding.[3][4] Successful crystallization is paramount for definitive structural elucidation, purification, and ensuring desirable solid-state properties.

This guide will help you troubleshoot common issues and provide a rational framework for developing a robust crystallization protocol.

Troubleshooting Common Crystallization Issues

Obtaining high-quality crystals of 7-Trifluoromethyl-[1][2]naphthyridin-2-ylamine can be challenging. Below is a table summarizing common problems, their probable causes, and scientifically-grounded solutions.

Problem Potential Causes Recommended Solutions & Explanations
Oiling Out / Phase Separation The compound's solubility limit is exceeded too rapidly, leading to the formation of a liquid phase instead of a crystalline solid. This is common with highly concentrated solutions or rapid changes in solvent composition or temperature.1. Reduce the rate of supersaturation: Slow down the cooling process, or use vapor diffusion with a less volatile anti-solvent to gradually decrease solubility.[5] 2. Decrease the starting concentration: A more dilute solution provides a larger window for controlled crystal nucleation and growth. 3. Employ a different solvent system: Explore solvents with a better balance of solubility for the compound.
Formation of Amorphous Solid Rapid precipitation due to very low solubility in the chosen anti-solvent or a sudden temperature drop. The molecules do not have sufficient time to arrange into an ordered crystal lattice.1. Use a more miscible anti-solvent: This will slow the rate of precipitation. 2. Try vapor diffusion: This technique allows for a very slow change in solvent composition, promoting ordered crystal growth.[5] 3. Consider co-crystallization: The addition of a co-former can introduce new intermolecular interactions that favor crystallinity.[6]
Poor Crystal Quality (e.g., small, needle-like, or clustered crystals) High nucleation rate relative to the growth rate. This can be caused by impurities, rapid cooling, or an inappropriate solvent.1. Optimize the solvent system: Screen a variety of solvents to find one that promotes slower, more controlled growth. 2. Employ seeding: Introduce a few high-quality microcrystals into a saturated solution to encourage the growth of larger, well-defined crystals.[5][7] 3. Consider ultrasound-assisted crystallization: Ultrasound can help control nucleation and particle size.[1]
No Crystals Form The solution is not sufficiently supersaturated, or there is a high kinetic barrier to nucleation.1. Increase the concentration: Carefully evaporate some of the solvent to achieve supersaturation. 2. Introduce nucleation sites: Gently scratching the inside of the crystallization vessel with a glass rod can create microscopic imperfections that promote nucleation.[7] 3. Try a different crystallization technique: If slow evaporation fails, consider vapor diffusion or anti-solvent crystallization.[5][7]

Frequently Asked Questions (FAQs)

Q1: What are the best starting points for solvent selection for the crystallization of 7-Trifluoromethyl-[1][2]naphthyridin-2-ylamine?

A1: Given the aromatic and heterocyclic nature of the molecule, a good starting point is to screen solvents with varying polarities. Consider solvents in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature. Potential candidates include:

  • Protic solvents: Ethanol, methanol, isopropanol.

  • Aprotic polar solvents: Acetonitrile, acetone, ethyl acetate, tetrahydrofuran (THF).

  • Aromatic solvents: Toluene.

A systematic approach involves dissolving a small amount of the compound in a range of solvents at their boiling points and observing the solubility and crystal formation upon cooling.

Q2: How does the trifluoromethyl group affect the crystallization process?

A2: The trifluoromethyl (CF3) group is highly electronegative and can significantly influence intermolecular interactions. It can participate in non-classical hydrogen bonds and dipole-dipole interactions, which can affect crystal packing.[8][9] Its presence may also alter the solubility profile of the molecule compared to its non-fluorinated analog. In some cases, the CF3 group can promote the formation of specific crystal packing motifs.

Q3: My attempts at direct crystallization are failing. What are some alternative strategies?

A3: If direct crystallization proves difficult, consider the following advanced techniques:

  • Co-crystallization: Introduce a second molecule (a co-former) that can form strong, directional interactions (like hydrogen bonds) with the target molecule. This can significantly alter the crystallization landscape and improve crystal quality.[6]

  • Salt Formation: The amino group on the naphthyridine ring can be protonated to form a salt.[10] Crystallization of the resulting salt (e.g., a hydrochloride or hydrobromide) is often more straightforward than for the free base. This can be achieved by adding a suitable acid to a solution of the compound.[11]

  • Vapor Diffusion: This is a gentle and effective method for growing high-quality single crystals, especially when only small amounts of material are available. It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[5]

Q4: Can I use a mixture of solvents for crystallization?

A4: Yes, using a binary or even ternary solvent system is a very common and effective strategy. A good approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (or anti-solvent, in which it is sparingly soluble) until the solution becomes slightly turbid. Gentle heating to redissolve the precipitate followed by slow cooling can yield high-quality crystals.

Experimental Protocol: Vapor Diffusion Crystallization

This protocol provides a step-by-step method for attempting the crystallization of 7-Trifluoromethyl-[1][2]naphthyridin-2-ylamine using the vapor diffusion technique.

Materials:

  • 7-Trifluoromethyl-[1][2]naphthyridin-2-ylamine

  • Small vial (e.g., 0.5-1 mL)

  • Larger vial or beaker with a screw cap or sealable lid

  • "Good" solvent (e.g., acetonitrile, methanol)

  • "Poor" or anti-solvent (e.g., diethyl ether, hexane)

Procedure:

  • Prepare a concentrated solution of 7-Trifluoromethyl-[1][2]naphthyridin-2-ylamine in a small volume of a "good" solvent in the small vial. The solution should be close to saturation.

  • Place the small, open vial inside the larger vial.

  • Add a small amount of the "poor" solvent to the bottom of the larger vial, ensuring the level is below the top of the inner vial.

  • Seal the larger vial tightly to create a closed system.

  • Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or in a refrigerator).

  • Over time, the more volatile anti-solvent will slowly diffuse into the solution in the inner vial, gradually reducing the solubility of the compound and promoting slow crystal growth.

  • Monitor the vial for crystal formation over several days to weeks.

Visualizing Crystallization Workflows

Troubleshooting Flowchart for Crystallization

G cluster_troubleshooting Troubleshooting start Start with Crude Product screening Solvent Screening (Single & Binary Systems) start->screening dissolve Dissolve in Good Solvent at Elevated Temperature screening->dissolve slow_cool Slow Cooling dissolve->slow_cool crystals_ok High-Quality Crystals? slow_cool->crystals_ok oiling_out Oiling Out? crystals_ok->oiling_out No end Characterize Crystals crystals_ok->end Yes amorphous Amorphous Solid? oiling_out->amorphous No reduce_conc Reduce Concentration/ Slow Down Cooling oiling_out->reduce_conc Yes no_crystals No Crystals? amorphous->no_crystals No vapor_diffusion Try Vapor Diffusion amorphous->vapor_diffusion Yes increase_conc Increase Concentration/ Scratch Vial/Seed no_crystals->increase_conc Yes alt_methods Alternative Methods (Co-crystallization, Salt Formation) no_crystals->alt_methods Still No reduce_conc->dissolve vapor_diffusion->dissolve change_solvent Change Solvent System change_solvent->dissolve increase_conc->dissolve alt_methods->end

Caption: A decision-making flowchart for troubleshooting common crystallization issues.

Vapor Diffusion Experimental Workflow

G A 1. Prepare Saturated Solution in 'Good' Solvent (Inner Vial) B 2. Place Inner Vial in Larger Sealed Vial A->B C 3. Add 'Poor' Anti-Solvent to Outer Vial B->C D 4. Seal System and Allow Vapor to Diffuse Slowly C->D E 5. Monitor for Crystal Growth Over Time D->E F 6. Harvest Crystals E->F

Caption: Step-by-step workflow for the vapor diffusion crystallization technique.

References

  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. (2024). ResearchGate. Available at: [Link]

  • Crystallization. (n.d.). In Wikipedia. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Université de Sherbrooke. Retrieved from [Link]

  • RCM-Mediated Synthesis of Trifluoromethyl-Containing Nitrogen Heterocycles. (2006). The Journal of Organic Chemistry. Available at: [Link]

  • Trifluoromethylation of Heterocycles in Water at Room Temperature. (2013). The Royal Society of Chemistry. Available at: [Link]

  • 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. (2011). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Innate C-H trifluoromethylation of heterocycles. (2011). Proceedings of the National Academy of Sciences. Available at: [Link]

  • 7-(Trifluoromethyl)-1,8-naphthyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • Improving Crystal Morphology through Cocrystallization: A Case Study of Rufinamide-Trimesic Acid Cocrystal. (2023). Crystal Growth & Design. Available at: [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2012). European Patent Office.

Sources

Optimization

Technical Support Center: Stability of 7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine

Executive Summary This guide addresses the stability profile of 7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine under acidic conditions. While the trifluoromethyl ( ) group imparts significant metabolic stability and lipop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of 7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine under acidic conditions. While the trifluoromethyl (


) group imparts significant metabolic stability and lipophilicity, the 2-amino-1,8-naphthyridine core exhibits specific sensitivities to acidic environments.

Key Technical Insight: The primary instability risk is not the defluorination of the


 group, but rather the acid-catalyzed hydrolysis of the C2-amino group to form the corresponding lactam (naphthyridinone). This transformation is accelerated by heat and strong protic acids, leading to "ghost peaks" in HPLC and yield loss during salt formation.

Module 1: Critical Stability Mechanisms

The Protonation vs. Degradation Equilibrium

When 7-TFM-NA is exposed to acid, two distinct processes occur based on the acid strength and temperature:

  • Reversible Protonation (Fast): The N8 nitrogen is the most basic site. In mild acids (e.g., 0.1% TFA, pH ~2.0), the molecule exists primarily as the N8-protonated cation. This species is stable at room temperature and is the form typically observed in LC-MS.

    • Note: The electron-withdrawing

      
       group at C7 lowers the pKa of the ring nitrogens compared to the parent naphthyridine, likely shifting the pKa to the 3.0–3.5 range.
      
  • Irreversible Hydrolysis (Slow/Conditional): Under vigorous conditions (e.g., 1N HCl at reflux), the C2-amino group undergoes nucleophilic displacement by water. The electron-deficient nature of the ring—exacerbated by the

    
     group—increases the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack than non-fluorinated analogs.
    
Visualization of Degradation Pathway

The following diagram illustrates the transition from the stable protonated salt to the degradation product.

DegradationPathway Compound 7-TFM-NA (Neutral) Salt Protonated Species (Reversible Salt) Compound->Salt + H+ (Fast) Salt->Compound + OH- Transition Tetrahedral Intermediate Salt->Transition + H2O / Heat (Slow) Lactam 7-CF3-1,8-naphthyridin-2-one (Degradant/Lactam) Transition->Lactam - NH3 (Irreversible)

Figure 1: Acid-catalyzed degradation pathway. The critical control point is preventing the transition from the protonated salt to the hydrolysis intermediate by controlling temperature and water activity.

Module 2: Troubleshooting Guide (FAQ)

Category A: HPLC & LC-MS Anomalies

Q1: I see peak splitting or broad tailing for 7-TFM-NA when using 0.1% Formic Acid. Why?

  • Root Cause: The pKa of the N8 nitrogen is likely close to the pH of 0.1% Formic Acid (~2.7). This puts the molecule in a "buffer zone" where it rapidly exchanges between neutral and protonated states during the run, causing peak distortion.

  • Solution: Switch to a stronger modifier to fully protonate the species.

    • Recommended: Use 0.05% - 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0). The lower pH ensures >99% protonation, sharpening the peak.

    • Alternative: If MS sensitivity is a concern (TFA suppression), use 10mM Ammonium Formate adjusted to pH 3.5 to stabilize the ionic state.

Q2: A new peak (M+1 = +1 mass unit) appears after leaving the sample in the autosampler for 24 hours.

  • Diagnosis: This is a classic "Ghost Peak" scenario.

    • Observation: Mass shift from

      
       to 
      
      
      
      . Effectively, a mass increase of +1 Da (Change from -NH2 [16] to -OH [17]).
    • Mechanism:[1][2] Hydrolysis of the amine to the hydroxyl (tautomerizing to the ketone/lactam).

  • Corrective Action:

    • Limit autosampler temperature to 4°C .

    • Avoid storing samples in highly acidic mobile phases for >12 hours. Reconstitute in 50:50 MeCN:Water (neutral) immediately prior to injection.

Category B: Synthesis & Isolation

Q3: Can I use HCl to generate the salt form of 7-TFM-NA?

  • Risk Assessment: Yes, but with strict temperature controls.

  • Technical Insight: The chloride ion is a weak nucleophile, but aqueous HCl at high temperatures will drive the hydrolysis described in Module 1.

  • Protocol Recommendation:

    • Dissolve free base in anhydrous ethanol or diethyl ether.

    • Add anhydrous HCl (e.g., 2M in diethyl ether) at 0°C .

    • Filter the precipitate immediately.

    • Avoid: Refluxing in aqueous HCl, which will almost certainly yield the lactam impurity.

Q4: Is the Trifluoromethyl (


) group stable to Lewis Acids (e.g., 

,

)?
  • Answer: Generally, yes, but caution is required.

  • Nuance: While

    
     on aromatic rings is robust, the electron-deficient 1,8-naphthyridine ring can facilitate defluorination under harsh Lewis acid conditions if a nucleophile is present.
    
  • Check: Monitor for the loss of 19F signal in NMR. If defluorination occurs, the

    
     peak (-60 to -65 ppm) will disappear or shift significantly.
    

Module 3: Experimental Protocols

Protocol 3.1: Forced Degradation Study (Acid Hydrolysis)

Use this protocol to empirically determine the stability limit of your specific batch.

Objective: Quantify the rate of amine-to-lactam conversion.

Materials:

  • 1N HCl[3]

  • HPLC Vials

  • Water Bath (60°C and 80°C)

Workflow:

  • Stock Prep: Prepare a 1 mg/mL solution of 7-TFM-NA in Methanol.

  • Acid Exposure:

    • Aliquot A: 100 µL Stock + 900 µL 0.1N HCl (Mild).

    • Aliquot B: 100 µL Stock + 900 µL 1.0N HCl (Strong).

  • Incubation:

    • Keep one set at Room Temp (25°C) .

    • Heat second set to 60°C for 1 hour.

  • Quench: Neutralize immediately with equal molar NaOH or dilute with cold buffer.

  • Analysis: Inject on HPLC (UV 254 nm).

    • Success Criteria: >98% recovery of parent peak.

    • Failure Mode: Appearance of a slightly more retained peak (Lactam form is typically less polar than the amine in low pH due to loss of the basic amine).

Protocol 3.2: HPLC Method for Stability Indicating Analysis
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic core) and 220 nm (amide bond of degradant)
Temp 30°C

Module 4: Decision Tree for Acid Handling

Use this flowchart to determine the safe handling limits for your experiment.

DecisionTree Start Start: Acid Exposure Required? Type Select Acid Type Start->Type Aqueous Aqueous Acid (HCl, H2SO4) Type->Aqueous Anhydrous Anhydrous Acid (HCl in Ether, TFA) Type->Anhydrous TempCheck Temperature? Aqueous->TempCheck Result2 SAFE: Salt Formation OK Anhydrous->Result2 If kept dry HighTemp > 40°C TempCheck->HighTemp LowTemp < 25°C TempCheck->LowTemp Result1 HIGH RISK: Hydrolysis to Lactam HighTemp->Result1 Result3 MODERATE RISK: Monitor Time (<2h) LowTemp->Result3

Figure 2: Operational decision tree for handling 7-TFM-NA in acidic media.

References

  • Litvinov, V. P. (2006).[4] Advances in the Chemistry of Naphthyridines. Structure and reactivity of 1,8-naphthyridine derivatives, highlighting the susceptibility of the 2-amino group to hydrolysis.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for HPLC Purification of 1,8-Naphthyridine Derivatives. General HPLC conditions and mobile phase selection (TFA vs Formic Acid) for basic heterocycles.

  • National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Discusses the metabolic stability and electron-withdrawing effects of the

    
     group on aromatic rings.
    
    
  • Phenomenex Application Guide. (2025). Reversed Phase HPLC Method Development. Guidelines on pH selection for basic analytes to prevent peak tailing and ensure retention stability.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the FTIR Characterization of the 2-Amino-1,8-Naphthyridine Scaffold

Welcome, fellow researchers and drug development professionals. In the intricate world of medicinal chemistry, the 1,8-naphthyridine scaffold stands out as a privileged structure, forming the core of numerous therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers and drug development professionals. In the intricate world of medicinal chemistry, the 1,8-naphthyridine scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a 2-amino group to this scaffold further enhances its utility, providing a key hydrogen-bonding moiety for molecular recognition at biological targets.

Precise and unambiguous structural confirmation is the bedrock of any successful drug discovery campaign. Among the suite of analytical techniques at our disposal, Fourier-Transform Infrared (FTIR) spectroscopy remains an indispensable first-line method. It is rapid, non-destructive, and provides a unique vibrational "fingerprint" that can instantly confirm the presence of key functional groups, thereby validating synthetic success and ensuring sample purity.

This guide provides an in-depth analysis of the characteristic FTIR absorption peaks for the 2-amino-1,8-naphthyridine scaffold. We will move beyond a simple list of wavenumbers, delving into the causality behind these spectral features and providing a robust experimental framework for obtaining high-quality, reproducible data.

The Vibrational Signature: Interpreting the Spectrum

The FTIR spectrum of 2-amino-1,8-naphthyridine is a composite of vibrations from its two key components: the primary aromatic amine (-NH₂) group and the bicyclic aromatic naphthyridine ring system. Understanding the expected vibrational modes of these components is crucial for accurate spectral interpretation.

Key Vibrational Modes of 2-Amino-1,8-Naphthyridine

Caption: Key vibrational modes in the 2-amino-1,8-naphthyridine scaffold.

Summary of Characteristic FTIR Peaks

The following table summarizes the expected FTIR absorption bands for the 2-amino-1,8-naphthyridine scaffold. These ranges are derived from established data for aromatic primary amines and heterocyclic systems.[1][4][5][6]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentNotes
3500 - 3420MediumN-H Asymmetric Stretch (νₐₛ-NH₂)The presence of two distinct N-H stretching bands is the most definitive evidence for a primary (-NH₂) amine.[7][8] These bands are typically sharper than O-H bands.[9]
3420 - 3340MediumN-H Symmetric Stretch (νₛ-NH₂)Appears at a lower frequency than the asymmetric stretch. The separation between these two peaks is typically 80-100 cm⁻¹.[8]
3100 - 3000Medium-WeakAromatic C-H Stretch (ν-CH)Characteristic of C-H bonds on an aromatic ring. Their position just above 3000 cm⁻¹ distinguishes them from aliphatic C-H stretches which appear just below 3000 cm⁻¹.[6]
1650 - 1580StrongN-H Bend (Scissoring) (δ-NH₂)This strong absorption is due to the in-plane bending of the amino group. It can sometimes overlap with the highest frequency ring stretching mode.[1][4]
1620 - 1550StrongAromatic Ring Stretch (C=C and C=N)The naphthyridine ring system gives rise to a series of strong, sharp bands from the stretching of C=C and C=N bonds. These are analogous to the bands seen around 1600 and 1500 cm⁻¹ in benzene derivatives.[6][10]
1550 - 1400Medium-StrongAromatic Ring Stretch (C=C and C=N)A second set of characteristic ring stretching vibrations, often appearing as a complex pattern of sharp peaks.
1335 - 1250StrongAromatic C-N Stretch (ν-CN)The stretching vibration of the bond between the amino group and the aromatic ring. This band is typically strong for aromatic amines.[4][8]
900 - 675StrongAromatic C-H Out-of-Plane Bend (γ-CH)These strong absorptions, often referred to as "oop" bands, are characteristic of the substitution pattern on the aromatic rings. Their exact position can provide structural clues.[6]
910 - 750Medium-BroadN-H Wag (ω-NH₂)A broad absorption resulting from the out-of-plane wagging motion of the amino group.[7]

Comparative Analysis: The Diagnostic Value of the Amino Group

To fully appreciate the FTIR signature of our target scaffold, it is instructive to compare it with its parent, 1,8-naphthyridine. The primary spectral differences would be the complete absence of all N-H related vibrations in the 1,8-naphthyridine spectrum.

  • Missing N-H Stretches: The 3500-3300 cm⁻¹ region would be devoid of the characteristic medium-intensity doublet.

  • Missing N-H Bends: The strong scissoring band around 1650-1580 cm⁻¹ would be absent.

  • Missing C-N Stretch: The strong band between 1335-1250 cm⁻¹ would not be present.

The appearance of these specific bands provides conclusive evidence for the successful incorporation of the 2-amino group onto the naphthyridine core.

A Self-Validating Protocol for FTIR Analysis (KBr Pellet Method)

The following protocol for the Potassium Bromide (KBr) pellet technique is a robust method for acquiring high-quality transmission spectra of solid samples.[11][12] The causality behind each step is explained to ensure scientific integrity and reproducibility.

Materials:

  • Sample (2-3 mg)

  • Spectroscopic grade KBr, dried (200-250 mg)

  • Agate mortar and pestle

  • Pellet-forming die and hydraulic press

  • FTIR Spectrometer

Workflow for FTIR Spectral Acquisition and Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dry KBr (105°C, 2h) prep3 Mix Sample with KBr (1:100 ratio) prep1->prep3 prep2 Grind Sample (2-3 mg) prep2->prep3 prep4 Press Pellet (8-10 tons) prep3->prep4 acq1 Collect Background (Blank KBr Pellet) prep4->acq1 acq2 Collect Sample Spectrum acq1->acq2 an1 Identify N-H Stretches (3500-3300 cm⁻¹) acq2->an1 an2 Identify Ring Stretches (1620-1400 cm⁻¹) an1->an2 an3 Identify Fingerprint Region (<1400 cm⁻¹) an2->an3 an4 Compare to Reference an3->an4

Caption: Workflow for FTIR analysis of solid samples via the KBr pellet method.

Step-by-Step Methodology:

  • Preparation of KBr: Dry spectroscopic grade KBr powder in an oven at ~105°C for at least 2 hours to remove absorbed moisture, which causes broad interference bands around 3400 cm⁻¹ and 1640 cm⁻¹.[13] Store the dried KBr in a desiccator.

    • Causality: Water is a strong IR absorber. Eliminating it is critical for a clean spectrum, especially in the N-H and C=O stretching regions.

  • Sample Grinding: In an agate mortar, grind 2-3 mg of the solid 2-amino-1,8-naphthyridine sample to a fine, consistent powder.

    • Causality: Reducing the particle size to below the wavelength of the IR radiation minimizes scattering effects (the Christiansen effect), which can distort peak shapes and baselines.[14]

  • Mixing: Add ~250 mg of the dried KBr to the mortar. Gently but thoroughly mix with the sample by grinding for approximately 1 minute.

    • Causality: A homogeneous distribution of the sample within the IR-transparent KBr matrix is essential for a high-quality, reproducible spectrum where peak intensities adhere to the Beer-Lambert Law.[15] A sample concentration of ~1% is ideal.

  • Pellet Formation: Transfer the powder mixture to a pellet-forming die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for several minutes.

    • Causality: Under high pressure, the alkali halide (KBr) becomes plastic and flows, encapsulating the sample particles in a solid matrix that is transparent to infrared radiation.[12]

  • Pellet Inspection: Carefully remove the die from the press and extract the pellet. A good pellet should be thin and transparent or translucent.

    • Self-Validation: An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination, and will result in a poor-quality spectrum with a sloping baseline and low signal-to-noise.[13]

  • Background Collection: Place a blank KBr pellet (prepared using only the dried KBr) in the spectrometer's sample holder and collect a background spectrum.

    • Causality: This step is crucial to ratio out the absorbance from atmospheric CO₂ and water vapor, as well as any scattering effects from the KBr matrix itself, ensuring the final spectrum contains only information from the sample.[11]

  • Sample Collection: Replace the blank pellet with the sample pellet and acquire the sample spectrum.

This detailed guide provides a comprehensive framework for understanding and utilizing FTIR spectroscopy in the characterization of the 2-amino-1,8-naphthyridine scaffold. By combining a thorough understanding of the underlying vibrational principles with a robust experimental protocol, researchers can confidently validate their synthetic products and advance their drug discovery programs.

References

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.). CHIMIA. Retrieved February 25, 2026, from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved February 25, 2026, from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: X–H Stretching. Retrieved February 25, 2026, from [Link]

  • Spandidos Publications. (2026, January 21). N-H stretching vibration: Significance and symbolism. Retrieved February 25, 2026, from [Link]

  • Elsevier. (n.d.). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H... - ResearchGate. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of 2-aminopyridine and its metal complexes. Retrieved February 25, 2026, from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved February 25, 2026, from [Link]

  • University of California, Los Angeles, Department of Chemistry. (n.d.). IR: amines. Retrieved February 25, 2026, from [Link]

  • ACS Publications. (2007, May 27). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations | The Journal of Physical Chemistry A. Retrieved February 25, 2026, from [Link]

  • University of California, San Diego, Department of Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved February 25, 2026, from [Link]

  • PMC. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved February 25, 2026, from [Link]

  • Spectroscopy Online. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Retrieved February 25, 2026, from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved February 25, 2026, from [Link]

  • Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved February 25, 2026, from [Link]

  • TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved February 25, 2026, from [Link]

  • Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad? Retrieved February 25, 2026, from [Link]

  • NIST. (n.d.). 2-Aminopyridine. Retrieved February 25, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 25, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved February 25, 2026, from [Link]

  • PMC. (2021, December 6). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved February 25, 2026, from [Link]

  • University of California, Los Angeles, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved February 25, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Stretching vibrations in FTIR spectra of carbon based materials. Retrieved February 25, 2026, from [Link]

  • The features of IR spectrum. (n.d.). Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2025, August 7). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved February 25, 2026, from [Link]

  • PubMed. (2023, February 15). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Physical data of 1,8 naphthyridine derivatives | Download Table. Retrieved February 25, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption of 7-Trifluoromethyl-naphthyridin-2-ylamine and Its Analogs

A Comparative Guide to the UV-Vis Absorption of 7-Trifluoromethyl-[1][2]naphthyridin-2-ylamine and Its Analogs For researchers and professionals in the field of drug development and materials science, a comprehensive und...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the UV-Vis Absorption of 7-Trifluoromethyl-[1][2]naphthyridin-2-ylamine and Its Analogs

For researchers and professionals in the field of drug development and materials science, a comprehensive understanding of the photophysical properties of heterocyclic compounds is paramount. The[1][2]naphthyridine scaffold, a privileged structure in medicinal chemistry, continues to be a focal point of investigation. This guide provides a detailed comparative analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 7-Trifluoromethyl-[1][2]naphthyridin-2-ylamine, a compound of growing interest due to the unique electronic properties imparted by the trifluoromethyl group. In the absence of direct, published experimental data for this specific molecule, this guide establishes a robust predictive framework by comparing its expected behavior with that of structurally related analogs.

The Significance of UV-Vis Spectroscopy for[1][2]Naphthyridines

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic structure of conjugated systems like[1][2]naphthyridines. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (typically π and non-bonding n orbitals) to higher energy anti-bonding orbitals (π*). The wavelength of maximum absorption (λmax) is directly related to the energy gap between these orbitals. Substituents on the naphthyridine ring can significantly influence this energy gap, leading to shifts in the λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. These shifts provide invaluable insights into the electronic effects of the substituents, which in turn can be correlated with the molecule's reactivity, binding affinity, and potential as a therapeutic agent or functional material.

Comparative Analysis of UV-Vis Absorption Maxima

To predict the absorption maximum of 7-Trifluoromethyl-[1][2]naphthyridin-2-ylamine, it is essential to first understand the electronic properties of the parent scaffold and the influence of various substituents at the 7-position. The 2-amino group acts as an electron-donating group (EDG), which generally leads to a bathochromic shift compared to the unsubstituted[1][2]naphthyridine. The substituent at the 7-position will further modulate the electronic properties of the conjugated system.

CompoundSubstituent at C7Electronic Nature of SubstituentSolventλmax (nm)
2-Amino-1,8-naphthyridine (Monomer unit)-HNeutralAqueous Buffer~320, ~329
2-Amino-1,8-naphthyridine Dimer Analogs-LinkerVariableAqueous Buffer336 - 341
7-Acetamido-1,8-naphthyridin-2-yl Derivative-NHCOCH₃Electron-Donating (delocalized)Methanol356 (~371 shoulder)
7-Trifluoromethyl-[1][2]naphthyridin-2-ylamine -CF₃ Strongly Electron-Withdrawing Methanol (Predicted) < 320

Note: The data for the monomer unit and dimer analogs are derived from studies on related systems and serve as a baseline for comparison.

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. This strong inductive effect is expected to lower the energy of the highest occupied molecular orbital (HOMO) of the π-system. Consequently, a larger energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO) is anticipated. This widening of the HOMO-LUMO gap would result in a hypsochromic (blue) shift of the λmax compared to the unsubstituted 2-amino-1,8-naphthyridine. Therefore, the UV-Vis absorption maximum for 7-Trifluoromethyl-[1][2]naphthyridin-2-ylamine in a polar solvent like methanol is predicted to be below 320 nm.

In contrast, the 7-acetamido derivative, with an electron-donating acetamido group, exhibits a significant bathochromic shift to 356 nm.[3] This is consistent with the expected narrowing of the HOMO-LUMO gap by the electron-donating substituent. The dimeric analogs of 2-amino-1,8-naphthyridine show absorption maxima in the 336-341 nm range, which is slightly red-shifted compared to the monomeric parent scaffold, likely due to the extended conjugation through the linker.[4]

Experimental Protocol for UV-Vis Spectroscopic Analysis

To validate the predicted absorption maximum and to fully characterize 7-Trifluoromethyl-[1][2]naphthyridin-2-ylamine, the following experimental protocol is recommended.

Objective: To determine the UV-Vis absorption maximum (λmax) of 7-Trifluoromethyl-[1][2]naphthyridin-2-ylamine in a suitable solvent.

Materials:

  • 7-Trifluoromethyl-[1][2]naphthyridin-2-ylamine (of high purity)

  • Spectroscopic grade methanol (or other suitable solvent, e.g., ethanol, acetonitrile, dichloromethane)

  • Volumetric flasks (10 mL, 25 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh approximately 1-2 mg of 7-Trifluoromethyl-[1][2]naphthyridin-2-ylamine.

    • Dissolve the compound in a 10 mL volumetric flask with spectroscopic grade methanol to prepare a stock solution of known concentration (e.g., ~0.1-0.2 mg/mL).

  • Working Solution Preparation:

    • Dilute the stock solution with methanol to prepare a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 0.8 a.u.). A typical concentration for this would be in the range of 1-10 µg/mL.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-500 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the spectroscopic grade methanol (blank).

    • Place the cuvette in the reference beam path of the spectrophotometer.

    • Fill another quartz cuvette with the same methanol and place it in the sample beam path.

    • Run a baseline correction to zero the absorbance across the scanned wavelength range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution.

    • Fill the sample cuvette with the working solution of 7-Trifluoromethyl-[1][2]naphthyridin-2-ylamine.

    • Place the sample cuvette back into the sample beam path.

    • Acquire the UV-Vis absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

    • If desired, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

Visualizing Structure-Property Relationships

The following diagram illustrates the influence of different substituents at the 7-position of the 2-amino-1,8-naphthyridine core on the electronic properties and, consequently, the expected UV-Vis absorption.

G cluster_0 Substituent Effects on UV-Vis Absorption of 2-Amino-1,8-naphthyridine Core cluster_1 Electron-Donating Group (EDG) cluster_2 Electron-Withdrawing Group (EWG) Core 2-Amino-1,8-naphthyridine Core (Baseline λmax ~320-329 nm) NHCOCH3 7-Acetamido (-NHCOCH₃) Bathochromic Shift (Red Shift) λmax = 356 nm Core->NHCOCH3 Donates electron density Narrows HOMO-LUMO gap CF3 7-Trifluoromethyl (-CF₃) Hypsochromic Shift (Blue Shift) Predicted λmax < 320 nm Core->CF3 Withdraws electron density Widens HOMO-LUMO gap

Caption: Influence of substituents at C7 on the UV-Vis absorption of the 2-amino-1,8-naphthyridine scaffold.

Conclusion

References

  • The structure, photophysical properties and application of 1,8-naphthyridine deriv
  • Das, S., et al. (2025). Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition. Chem. Eur. J.[Link]

  • Fluorescent 2,7-Dialkylamino-[1][2]-Naphthyridines: Preparation and Spectroscopic Properties. (1999). Molecules. [Link]

  • Gou, G. Z., et al. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813-1821. [Link]

  • Design and Synthesis of Cyclic Mismatch-Binding Ligands (CMBLs) with Variable Linkers by Ring-Closing Metathesis and their Photophysical and DNA Repeat Binding Properties. (n.d.). ResearchGate. [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. (n.d.). ResearchGate. [Link]

  • Tuning the sensitivity towards mercury via cooperative binding to D-fructose: dual fluorescent chemosensor based on 1,8-naphthyridine-boronic acid derivative. (2021). RSC Publishing. [Link]

Sources

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